3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide
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Description
3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide is a useful research compound. Its molecular formula is C21H14BrN3O2S and its molecular weight is 452.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.99901 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
3-bromo-N'-{[5-(8-quinolinylthio)-2-furyl]methylene}benzohydrazide is a compound that shares structural similarities with various benzohydrazide derivatives, which have been extensively studied for their unique chemical properties and applications. For instance, benzohydrazide derivatives are known for their non-planar molecular structure and the existence in trans configuration, indicating potential for diverse chemical reactivity and applications in material science due to their molecular geometry (Ban & Li, 2008).
Chemical Reactivity and Compound Synthesis
The compound’s chemical reactivity, particularly with nucleophiles and active methylene compounds, suggests its utility in synthesizing a wide range of substitution products and derivatives. Such chemical behavior is instrumental in creating pharmaceuticals and materials with specific desired properties (Hassaneen et al., 1991).
Applications in Antimicrobial and Anticancer Research
Research into similar benzohydrazide compounds has demonstrated significant antimicrobial and anticancer potentials, making them subjects of interest in medical and pharmaceutical research. For example, specific benzohydrazide derivatives have shown potent antimicrobial activity and pronounced anticancer effects, highlighting the potential therapeutic applications of this compound and its derivatives (Kumar et al., 2017).
Bioactive Compound Development
The synthesis and functional evaluation of benzohydrazide derivatives have also paved the way for the development of bioactive compounds with potential applications in treating various diseases. The ability to synthesize and modify such compounds allows for the exploration of new therapeutic agents, with some derivatives showing promising analgesic, antifungal, antibacterial, and antiproliferative activities (Raj et al., 2007).
Properties
IUPAC Name |
3-bromo-N-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2S/c22-16-7-1-5-15(12-16)21(26)25-24-13-17-9-10-19(27-17)28-18-8-2-4-14-6-3-11-23-20(14)18/h1-13H,(H,25,26)/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBSBCRSXYGLSJ-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)Br)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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